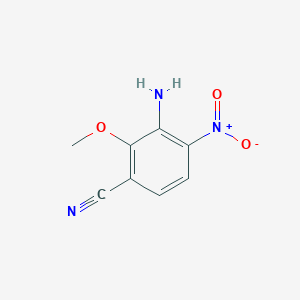

3-Amino-2-methoxy-4-nitrobenzonitrile

説明

3-Amino-2-methoxy-4-nitrobenzonitrile is a substituted benzonitrile derivative characterized by three functional groups: an amino (-NH₂) at position 3, a methoxy (-OCH₃) at position 2, and a nitro (-NO₂) at position 4. Its molecular formula is C₈H₆N₃O₃, with a calculated molecular weight of 192.14 g/mol.

特性

分子式 |

C8H7N3O3 |

|---|---|

分子量 |

193.16 g/mol |

IUPAC名 |

3-amino-2-methoxy-4-nitrobenzonitrile |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-5(4-9)2-3-6(7(8)10)11(12)13/h2-3H,10H2,1H3 |

InChIキー |

CHBPILZHYATYOX-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1N)[N+](=O)[O-])C#N |

製品の起源 |

United States |

科学的研究の応用

Organic Synthesis

3-Amino-2-methoxy-4-nitrobenzonitrile serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Substitution Reactions: The methoxy group can be replaced with other functional groups via nucleophilic aromatic substitution.

- Reduction Reactions: The compound can be transformed into amino derivatives, which are valuable in drug development.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

- Anticancer Activity: Studies have shown that derivatives of this compound can disrupt microtubule formation and induce cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

- Anti-inflammatory Properties: Some derivatives have been investigated for their anti-inflammatory effects, making them candidates for developing new therapeutic agents.

Biological Assays

The compound has been used as a probe in biochemical assays to study enzyme interactions and cellular processes. Its unique functional groups allow it to participate in various biochemical pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Identified selective cytotoxicity against melanoma cells through microtubule disruption. |

| Study B | Drug Development | Explored the synthesis of derivatives that showed improved efficacy against specific cancer cell lines. |

| Study C | Enzyme Interaction | Demonstrated the compound's ability to inhibit certain enzymes involved in inflammatory pathways. |

類似化合物との比較

Commercial Availability and Pricing

- Cost Drivers: Substituent complexity affects pricing. For example, 3-(aminomethyl)benzonitrile costs JPY 36,000/5g , while simpler analogs like 4-amino-3-methylbenzonitrile are cheaper (JPY 10,000/5g) . The target compound’s synthesis cost would likely be higher due to multiple functional groups.

Research Findings and Gaps

- Applications : Nitro groups in such compounds are often reduced to amines for drug intermediates (e.g., antibiotics or kinase inhibitors). The methoxy group could enhance bioavailability in drug candidates .

- Data Limitations: Key properties (e.g., solubility, stability) of this compound remain unverified. Further experimental studies are needed to confirm its behavior in synthetic pathways.

準備方法

Nitration Reagents and Conditions

Nitration is typically performed using a mixed acid system of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The cyano group (-CN) acts as a meta-directing group, while the methoxy group (-OCH₃) directs electrophiles to ortho/para positions. Competition between these effects results in preferential nitration at the para position relative to the methoxy group (position 4) due to steric and electronic factors.

Representative Procedure :

-

Substrate : 2-Methoxybenzonitrile

-

Nitrating Agent : HNO₃ (1.2 equiv) in H₂SO₄ (5 equiv)

-

Temperature : 0–5°C (prevents over-nitration)

-

Reaction Time : 4–6 hours

-

Yield : 65–75% (isolated via recrystallization in ethanol)

Introduction of the Amino Group at Position 3

The conversion of 2-methoxy-4-nitrobenzonitrile to the target compound requires precise installation of an amino group (-NH₂) at position 3. This step is challenging due to the presence of the electron-withdrawing nitro group, which deactivates the ring toward further electrophilic substitution.

Directed Ortho-Metalation (DoM) Strategy

A two-step sequence involving lithiation and amination enables meta-substitution relative to the cyano group:

-

Lithiation :

-

Reagent : Lithium diisopropylamide (LDA, 2.5 equiv) at -78°C in tetrahydrofuran (THF)

-

Intermediate : Aryl lithium species at position 3 (meta to -CN)

-

-

Amination :

-

Electrophile : O-Benzoylhydroxylamine (BHA)

-

Conditions : Quench at -78°C, warm to room temperature

-

Yield : 50–60%

-

This method avoids interference from the nitro group by leveraging the cyano group’s directing effect.

Reduction of a Nitro Precursor

An alternative approach involves synthesizing 3-nitro-2-methoxy-4-nitrobenzonitrile followed by selective reduction of the nitro group at position 3:

-

Dinitration :

-

Conditions : Excess HNO₃/H₂SO₄ at 40°C

-

Challenge : Poor regioselectivity (mixture of 3,4- and 4,5-dinitro products)

-

-

Selective Reduction :

-

Reagent : Hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol

-

Yield : 40–50% (due to competing reduction of both nitro groups)

-

This route is less favored industrially due to low selectivity.

Sequential Functionalization Approaches

Industrial-scale synthesis often employs protective-group strategies to streamline functionalization:

Protection-Amination-Nitration Route

-

Starting Material : 3-Amino-2-methoxybenzonitrile

-

Protection : Acetylation of -NH₂ using acetic anhydride

-

Nitration : HNO₃/H₂SO₄ at 0°C (introduces nitro at position 4)

-

Deprotection : Hydrolysis with NaOH/EtOH

-

Overall Yield : 70–80%

This method avoids side reactions during nitration by protecting the amino group.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost efficiency and purity. Key parameters include:

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Catalyst | Recyclable Pd/C for hydrogenation | Reduces metal waste |

| Solvent | Ethanol/water mixtures | Lowers environmental impact |

| Temperature Control | Continuous-flow reactors | Minimizes exothermic risks |

| Purification | Column chromatography (silica gel) | ≥99% purity by HPLC |

Analytical Characterization

Critical quality control measures include:

-

¹H NMR : δ 8.2 (s, 1H, Ar-H), δ 6.9 (d, 1H, Ar-H), δ 4.0 (s, 3H, -OCH₃).

-

IR Spectroscopy : Peaks at 2220 cm⁻¹ (-CN), 1520 cm⁻¹ (-NO₂), 3350 cm⁻¹ (-NH₂).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-methoxy-4-nitrobenzonitrile, and how can purity be validated?

- Methodology : Nitrobenzonitrile derivatives are typically synthesized via sequential functionalization. A plausible route involves:

Nitro-group introduction : Nitration of a methoxy-substituted benzonitrile precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Amination : Reduction of a nitro intermediate (e.g., 2-methoxy-4-nitrobenzonitrile) using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Purity Validation :

- HPLC/GC : Use >95% purity thresholds with C18 columns (MeCN/H₂O mobile phase) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆, δ 6.5–8.5 ppm for aromatic protons) and FT-IR (C≡N stretch ~2220 cm⁻¹, NO₂ ~1520 cm⁻¹) .

Q. How can crystallographic data for this compound be resolved, and what software is recommended?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXTL (Bruker AXS) or SHELXL for structure refinement. Key parameters:

- Space group determination (e.g., P2₁/c).

- R-factor optimization (<0.05 for high-resolution data) .

- Data Interpretation : Analyze bond lengths (C-NO₂ ~1.47 Å, C≡N ~1.16 Å) and intermolecular interactions (hydrogen bonds involving -NH₂ and -OCH₃ groups) .

Advanced Research Questions

Q. How do electronic effects of the nitro and amino groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS). The nitro group’s electron-withdrawing nature increases electrophilicity at the cyano group, while the amino group’s resonance donation may stabilize intermediates .

- Experimental Validation : React with thiols or amines under basic conditions (K₂CO₃, DMF) and monitor kinetics via UV-Vis (λmax shifts indicating adduct formation) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism.

- Solution : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen-bonding effects. For tautomers (e.g., imine-enamine forms), use variable-temperature NMR (−40°C to 25°C) to freeze equilibria .

Q. How can the photostability of this compound be evaluated for optoelectronic applications?

- Methodology :

- UV-Vis Degradation Studies : Expose solutions (λ = 300–400 nm) and monitor absorbance decay over time. Use a quantum yield calculator to quantify photodegradation rates .

- Computational Screening : TD-DFT simulations to predict excited-state behavior and identify degradation pathways (e.g., nitro-to-nitrito rearrangement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。